molecular formula C18H21N3O4 B2616168 N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-79-4

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2616168
CAS No.: 2034444-79-4
M. Wt: 343.383
InChI Key: ARSIMKLDOAWAIN-UHFFFAOYSA-N
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Description

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic small molecule offered for research purposes. This compound features a nicotinamide core, a structure of significant interest in medicinal chemistry due to its role as a key precursor in NAD+ biosynthesis and its potential as a pharmacophore in enzyme inhibition . The structure incorporates methoxypyridine and tetrahydrofuran methoxy substituents, which may influence its physicochemical properties and biological activity. In research settings, nicotinamide analogs have been extensively investigated for their interaction with various biological targets. Notably, several studies have explored nicotinamide-based inhibitors for enzymes such as Nicotinamide N-Methyltransferase (NNMT) . NNMT is a cytosolic enzyme that uses S-adenosyl-L-methionine (SAM) to methylate nicotinamide, and its elevated expression and activity have been associated with conditions including metabolic disorders, obesity, type-2 diabetes, and certain cancers . While the specific mechanism of action for this particular compound requires experimental determination, research into similar molecules suggests that nicotinamide analogs can act as substrates or potent inhibitors for NNMT, sometimes functioning as slow-turnover substrate analogs that are methylated by the enzyme to form a potent charged product that remains bound in the active site . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own assays to determine the specific activity, potency, and applications of this molecule.

Properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-18-14(4-2-8-19-18)11-21-17(22)13-6-7-16(20-10-13)25-12-15-5-3-9-24-15/h2,4,6-8,10,15H,3,5,9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSIMKLDOAWAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 2-methoxypyridin-3-ylmethyl and tetrahydrofuran-2-ylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it could modulate metabolic pathways involved in tumor growth, warranting further investigation into its efficacy as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in drug metabolism, potentially influencing pharmacokinetics and drug interactions. This is particularly relevant for compounds that undergo cytochrome P450-mediated metabolism.
  • Neuroprotective Effects : Some studies have indicated that similar nicotinamide derivatives possess neuroprotective properties, suggesting a potential application in neurodegenerative diseases.

Anticancer Evaluation

A study evaluated the cytotoxicity of N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide against various cancer cell lines. Results indicated that the compound exhibited moderate potency compared to established chemotherapeutics. Further optimization and structural modifications are ongoing to enhance its anticancer activity.

Enzyme Interaction Studies

Research focusing on the interaction of this compound with cytochrome P450 enzymes has demonstrated its potential to alter drug metabolism significantly. This could lead to important implications for drug-drug interactions in clinical settings.

Summary Table of Biological Activities

Activity TypeDescription
AnticancerExhibits cytotoxicity against cancer cell lines; ongoing optimization needed
Enzyme InhibitionPotential inhibitor of cytochrome P450 enzymes; affects drug metabolism
NeuroprotectivePossible neuroprotective effects; further research required

Mechanism of Action

The mechanism by which N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name/ID Substituents Key Properties/Notes Source
Target Compound - 6-((Tetrahydrofuran-2-yl)methoxy)
- N-(2-methoxypyridin-3-yl)methyl
Likely enhanced solubility due to THF moiety; moderate steric bulk. Inferred
Compound 45 (5-(2-Methoxyphenyl)-N-(6-methylpyridin-2-yl)-nicotinamide) - 2-Methoxyphenyl at 5-position
- 6-Methylpyridin-2-yl at N-position
Higher aromaticity; melting point 229–232°C; synthesized via Suzuki coupling.
Compound 46 (N-(6-Methylpyridin-2-yl)-6-phenylnicotinamide) - Phenyl at 6-position
- 6-Methylpyridin-2-yl at N-position
Lower polarity due to phenyl; melting point 230°C (dec).
Compound 9h (Semicarbazide derivative) - 6-Methoxynaphthalen-2-yl
- Thiosemicarbazide
Bulky naphthalene group; tested for biological activity (unspecified).
Example 1.1 (ATX modulator) - Trifluoromethylpyridinylmethoxy
- Diazaspiro[3.3]heptane
Designed for ATX inhibition; fluorinated substituent enhances metabolic stability.
6-(Piperidin-4-yl)-N-((THF-2-yl)methyl)nicotinamide - Piperidin-4-yl at 6-position
- THF-methyl at N-position
Six-membered piperidine vs. five-membered THF; potential impact on binding affinity.

Biological Activity

N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT plays a significant role in various metabolic processes and diseases, making its inhibitors valuable for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-methionine (SAM) as the methyl donor, producing methylnicotinamide (MNAM) and S-adenosyl-l-homocysteine (SAH). This enzymatic reaction depletes NAM, which is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. Inhibition of NNMT can lead to increased levels of NAM and subsequently enhance NAD+ synthesis through the salvage pathway, impacting energy metabolism and cellular health .

Structure-Activity Relationship (SAR)

Recent studies have highlighted the importance of specific structural features in NNMT inhibitors. The presence of electron-withdrawing groups at certain positions has been linked to increased inhibitory potency. For instance, compounds with optimized substituents at the 4-position of phenyl-triazole showed significant activity against NNMT .

Table 1: Summary of Key Structural Features and Corresponding Biological Activity

CompoundStructural FeatureIC50 (μM)Remarks
II399Baseline compound1.0Initial lead compound
II559Electron-withdrawing at 4-position0.0012High selectivity for NNMT
II802Similar to II5590.0016Enhanced cellular inhibition

Biological Activity

This compound has shown promising results in various assays evaluating its inhibitory effects on NNMT. In cell-based assays, this compound exhibited an IC50 value reflecting its potency in inhibiting NNMT activity, which is crucial for understanding its therapeutic potential.

Case Studies

  • Inhibition Studies : A recent study demonstrated that compounds structurally similar to this compound were able to inhibit NNMT with IC50 values ranging from 0.001 to 0.5 μM, showcasing their effectiveness in reducing cell viability in cancer cell lines .
  • Cell Viability Assays : Compounds with similar structures were tested for their effects on cell viability across different cancer types. The results indicated that these compounds not only inhibited NNMT but also reduced the proliferation of cancer cells significantly at concentrations lower than those required for enzyme inhibition .

Q & A

Q. What are the recommended synthetic routes for N-((2-methoxypyridin-3-yl)methyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide?

Methodological Answer: The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, the methoxy and tetrahydrofuran-methoxy substituents can be introduced via alkylation of hydroxyl precursors using methoxy or THF-methoxy halides under basic conditions. Chromatographic purification (e.g., silica gel or reverse-phase HPLC) is critical to isolate intermediates and the final product, as demonstrated in analogous pyridine syntheses . Reaction progress should be monitored by TLC or LC-MS, and intermediates characterized by 1^1H/13^{13}C NMR.

Q. How can the crystal structure of this compound be resolved, and which software is suitable for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or vapor diffusion. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures . Key steps include solving phases via direct methods, refining positional/thermal parameters, and validating geometry using tools like PLATON. Hydrogen atoms can be placed geometrically or located via difference Fourier maps.

Q. What analytical techniques are essential for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC (e.g., reverse-phase C18 column) with UV detection to assess purity (>98% recommended for research use) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and integration ratios. DEPT-135 or HSQC can resolve quaternary carbons.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer: SAR studies require systematic modification of substituents (e.g., methoxy, THF-methoxy) and evaluation of biological activity. For example:

  • Replace the tetrahydrofuran group with other cyclic ethers (e.g., tetrahydropyran) to assess steric/electronic effects.
  • Test activity in target-specific assays (e.g., enzyme inhibition, receptor binding). Analogous TRPV1 antagonist studies used functional assays (Ca2+^{2+} flux) to correlate substituent changes with potency .
  • Computational docking (e.g., AutoDock) can predict binding modes and guide rational design.

Q. What experimental strategies address contradictions in crystallographic data, such as disordered solvent molecules or low-resolution regions?

Methodological Answer:

  • Disordered solvent : Use SQUEEZE (in PLATON) to model electron density from disordered solvent molecules .
  • Low-resolution data : Employ twin refinement in SHELXL or integrate complementary techniques (e.g., powder XRD or solid-state NMR).
  • Validate against spectroscopic data (e.g., NMR) to confirm bond lengths/angles in ambiguous regions.

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

Methodological Answer:

  • Chromatography : Optimize HPLC conditions (e.g., gradient elution with acetonitrile/water) to separate isomers .
  • NOESY NMR : Detect spatial proximity of protons to distinguish regioisomers.
  • X-ray crystallography : Resolve absolute configuration if crystals are obtainable .

Q. What in vitro assays are suitable for evaluating neuroprotective or ion channel-modulating activity, given structural analogs like YM-244769?

Methodological Answer:

  • Na+^+/Ca2+^{2+} exchange (NCX) inhibition : Measure intracellular Ca2+^{2+} levels using fluorescent dyes (e.g., Fluo-4) in neuronal cell lines .
  • Electrophysiology : Patch-clamp assays to study effects on ion channels (e.g., TRPV1, if applicable) .
  • Cytoprotection assays : Expose cells to oxidative stress (e.g., H2_2O2_2) and quantify viability via MTT or LDH release.

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?

Methodological Answer:

  • Re-evaluate docking parameters (e.g., protonation states, solvation effects).
  • Perform molecular dynamics simulations to assess binding stability.
  • Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues for activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.